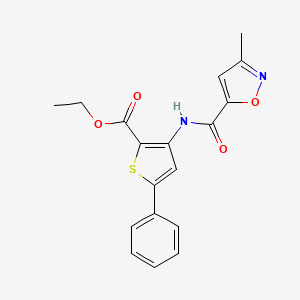

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and an ethyl carboxylate ester at position 2. The position 3 substituent is a carboxamido-linked 3-methylisoxazole ring. The ethyl carboxylate group enhances solubility and bioavailability, while the isoxazole carboxamido group may contribute to hydrogen bonding interactions in biological systems .

Properties

IUPAC Name |

ethyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-3-23-18(22)16-13(19-17(21)14-9-11(2)20-24-14)10-15(25-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCMOIWNRSAOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 3-methylisoxazole-5-carboxylic acid with an appropriate amine to form the carboxamide intermediate. This intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiophene-Based Analogues

a. Ethyl 3-(2-Chloroacetamido)-5-Phenylthiophene-2-Carboxylate

- Structure : Replaces the 3-methylisoxazole carboxamido group with a 2-chloroacetamido substituent.

- This contrasts with the more stable, hydrogen-bond-capable isoxazole carboxamido group in the target compound.

- Implications : Higher reactivity may reduce selectivity in biological applications compared to the target compound .

b. 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate

Isoxazole-Containing Analogues

a. Ethyl 5-Methyl-3-(5-Methylthiophen-2-Yl)Isoxazole-4-Carboxylate

- Structure : Retains the ethyl carboxylate and isoxazole rings but substitutes the phenyl group with a 5-methylthiophene moiety.

- However, the absence of a phenyl group may reduce π-π stacking interactions in protein binding pockets.

- Implications : Altered solubility and target engagement compared to the phenyl-substituted target compound .

Thiazole-Based Analogues

a. Ethyl 2-(3,5-Dichlorophenyl)Thiazole-4-Carboxylate

- Structure : Replaces the thiophene core with a thiazole ring and substitutes the phenyl group with a 3,5-dichlorophenyl moiety.

- The dichlorophenyl group enhances lipophilicity, which may improve blood-brain barrier penetration but increase toxicity risks.

- Implications : Distinct electronic properties and bioactivity profiles compared to the thiophene-based target compound .

Comparative Data Table

Research Findings and Implications

- Bioactivity : The target compound’s isoxazole carboxamido group may confer selectivity in kinase or protease inhibition, as seen in similar carboxamido-containing drugs. In contrast, thiazole derivatives (e.g., ) often target enzymes requiring polar interactions.

- Synthetic Complexity : The target compound’s synthesis involves multi-step reactions, including oxime formation and cyclization (as in ), whereas simpler analogues like ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate require fewer steps .

- Stability : The ethyl carboxylate group in the target compound improves metabolic stability compared to carboxylic acid derivatives (e.g., pyruvate esters in ).

Biological Activity

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, an isoxazole moiety, and carboxamide functionality. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 344.38 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory responses.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, particularly against lung cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies using molecular docking and spectroscopy have indicated that the compound may bind to proteins involved in disease pathways, such as enzymes and receptors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | Contains thiophene and isoxazole | Antimicrobial | Simpler structure |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene ring with phenyl substitution | Antibacterial | Lacks isoxazole |

| 5-(Phenylthio)-1,2,4-triazole | Triazole instead of isoxazole | Antifungal | Different heterocyclic ring |

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of isoxazole derivatives, providing insights into their therapeutic potential:

- Anti-inflammatory Studies : Research has shown that certain isoxazole derivatives exhibit selective COX-2 inhibition, leading to significant anti-inflammatory effects. For example, compounds with a methyl substituent on the isoxazoline ring demonstrated potent analgesic properties while selectively inhibiting COX-2 .

- Anticancer Evaluations : A study evaluated various synthesized compounds against lung cancer cells (A549), revealing that some derivatives exhibited excellent anticancer activity comparable to the standard drug doxorubicin . This suggests that this compound could be a promising candidate for further development in cancer therapy.

- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding affinities between this compound and various protein targets involved in disease mechanisms. These studies aid in elucidating the compound's mechanism of action and potential therapeutic applications .

Q & A

Q. What are the established synthetic methodologies for Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis involves multi-step organic reactions:

Thiophene Core Formation : The Gewald reaction (condensation of ketones with sulfur and cyanoacetates) constructs the thiophene ring .

Amidation : Coupling 3-methylisoxazole-5-carboxylic acid to the thiophene core using carbodiimide reagents (e.g., EDCl/HOBt) in DMF with triethylamine (TEA) to neutralize HCl byproducts .

Esterification : Reaction with ethyl chloroformate in pyridine or THF to introduce the ethyl ester group .

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during amidation to minimize side reactions .

- Catalysts : TEA improves coupling efficiency by scavenging acids .

- Purification : Silica gel chromatography (hexane/ethyl acetate) or preparative HPLC ensures >95% purity .

Table 1. Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiophene Formation | Cyanoacetate, sulfur, DMF, 80°C | 65 | 90 | |

| Amidation | EDCl, HOBt, DMF, TEA, RT | 78 | 95 | |

| Esterification | Ethyl chloroformate, pyridine, 0°C | 82 | 97 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. For example, the ethyl ester’s triplet (δ 1.3 ppm) and quartet (δ 4.2 ppm) are diagnostic .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding patterns (e.g., amide N–H···O interactions) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of thiophene derivatives through structure-activity relationship (SAR) studies?

Answer: Contradictions in activity data (e.g., enzyme inhibition vs. no effect) arise from substituent variations. Methodological approaches include:

- Systematic Substituent Variation : Replace the 3-methylisoxazole group with other heterocycles (e.g., morpholinosulfonyl) to test target selectivity .

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or kinase targets) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to differentiate intrinsic activity from bioavailability issues .

Table 2. SAR Case Study

| Substituent Modification | Biological Activity (IC50) | Target | Reference |

|---|---|---|---|

| 3-Methylisoxazole | 12 µM | COX-2 | |

| 4-Morpholinosulfonyl | 8 µM | Kinase X | |

| 3-Nitrobenzamido | Inactive | N/A |

Q. What crystallographic strategies and software are recommended for resolving the 3D structure and intermolecular interactions of this compound?

Answer:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Resolve twinning or disorder with SHELXL refinement .

- Software :

- Hydrogen-Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify interactions critical for crystal packing .

Example Workflow:

Solve phase problem via intrinsic phasing (SHELXT).

Refine with SHELXL using 3272 reflections (R₁ = 0.042).

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying conditions?

Answer:

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or UV light (254 nm) to identify degradation products via LC-MS .

- Kinetic Stability : Monitor hydrolysis of the ethyl ester in PBS (pH 7.4, 37°C) over 72 hrs using HPLC .

- Solid-State Stability : Store crystalline samples at 40°C/75% RH for 4 weeks; analyze via PXRD to detect polymorphic changes .

Q. What strategies are employed to enhance the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

- Prodrug Design : Replace the ethyl ester with a water-soluble group (e.g., phosphate ester) cleaved in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.1) to improve plasma half-life .

- Co-Crystallization : Use succinic acid as a coformer to create a soluble co-crystal (2:1 stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.